

ZMF-10 protocol for cell culture experiments

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Compound of Interest

Compound Name: ZMF-10

Cat. No.: B11934120

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Based on the search results, a specific "**ZMF-10** protocol" for cell culture experiments could not be identified. However, the query likely contains a typographical error and refers to the novel inhibitor ZMF-25, a potent triple-targeting inhibitor of PAK1, HDAC6, and HDAC10 with significant potential in cancer research, particularly for Triple-Negative Breast Cancer (TNBC) [1][2]. The following application notes and protocols are based on the available information for ZMF-25.

Application Note: ZMF-25

A Novel PAK1/HDAC6/HDAC10 Inhibitor for Triple-Negative Breast Cancer Research

Introduction ZMF-25 is a novel, selective inhibitor targeting p21-activated kinase 1 (PAK1), histone deacetylase 6 (HDAC6), and histone deacetylase 10 (HDAC10)[1]. It has demonstrated significant anti-proliferative and pro-apoptotic effects in Triple-Negative Breast Cancer (TNBC) cell lines, an aggressive subtype of breast cancer with limited treatment options[1][2]. ZMF-25 represents a promising tool for researchers studying TNBC and the underlying signaling pathways involved in its progression.

Mechanism of Action ZMF-25 exerts its anti-cancer effects through a multi-faceted mechanism. By inhibiting PAK1, HDAC6, and HDAC10, it effectively suppresses the proliferation and migration of TNBC cells[2]. A key part of its mechanism involves the inhibition of the AKT/mTOR signaling pathway, which is crucial for cell growth and survival. This inhibition leads to impaired glycolysis, increased generation of reactive oxygen species (ROS), and ultimately, autophagy-related cell death[1][2].

Applications

- **Cancer Research:** Studying the effects of PAK1, HDAC6, and HDAC10 inhibition on cancer cell proliferation, migration, and survival, particularly in TNBC models.
- **Drug Development:** Investigating ZMF-25 as a potential therapeutic agent for TNBC and other cancers with similar molecular profiles.
- **Signal Transduction Research:** Elucidating the role of the AKT/mTOR pathway in autophagy and cell death.

Quantitative Data

Table 1: Inhibitory Activity of ZMF-25

Target	IC50 Value
PAK1	33 nM
HDAC6	64 nM
HDAC10	41 nM

Data sourced from studies on the inhibitory activity of ZMF-25[1][2].

Experimental Protocols

Protocol 1: In Vitro Treatment of TNBC Cells with ZMF-25

This protocol provides a general procedure for treating a Triple-Negative Breast Cancer cell line, such as MDA-MB-231, with ZMF-25 to assess its effects on cell viability.

Materials:

- MDA-MB-231 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- ZMF-25 (reconstituted in DMSO to a stock concentration of 10 mM)
- Phosphate-Buffered Saline (PBS)

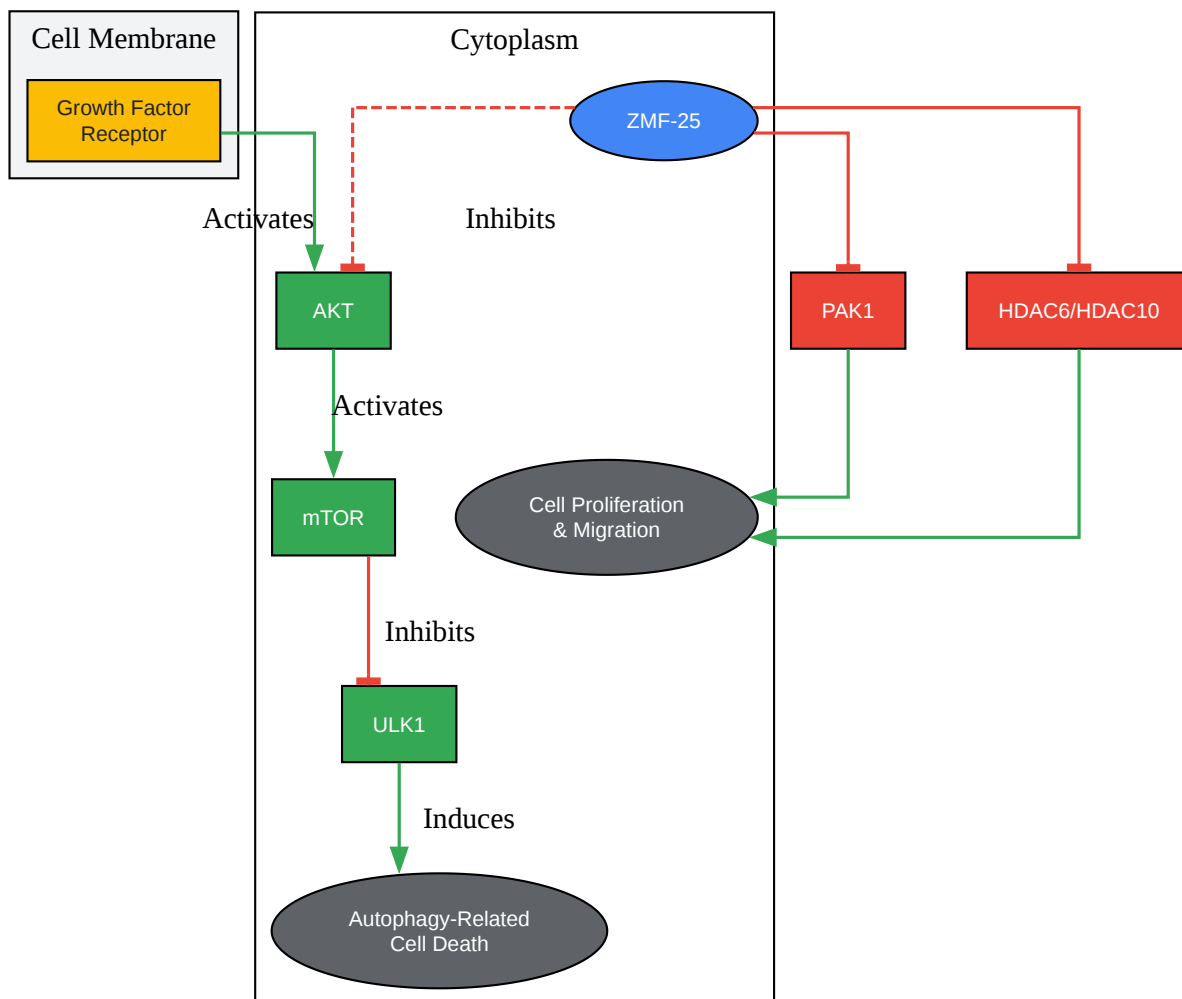
- Trypsin-EDTA
- 96-well cell culture plates
- Cell viability reagent (e.g., Resazurin, MTT)
- Plate reader

Procedure:

- Cell Seeding:
 - Culture MDA-MB-231 cells in T-75 flasks until they reach 70-80% confluency.
 - Wash the cells with PBS, and then detach them using Trypsin-EDTA.
 - Neutralize the trypsin with a complete growth medium and centrifuge the cells.
 - Resuspend the cell pellet in a fresh medium and perform a cell count.
 - Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of medium.
 - Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
- ZMF-25 Treatment:
 - Prepare serial dilutions of ZMF-25 in a complete growth medium from the 10 mM stock. A typical concentration range to test would be from 1 nM to 10 μ M.
 - Include a vehicle control (DMSO) at the same final concentration as the highest ZMF-25 treatment.
 - Carefully remove the medium from the wells and add 100 μ L of the ZMF-25 dilutions or vehicle control.
 - Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
- Cell Viability Assay (Resazurin-based):

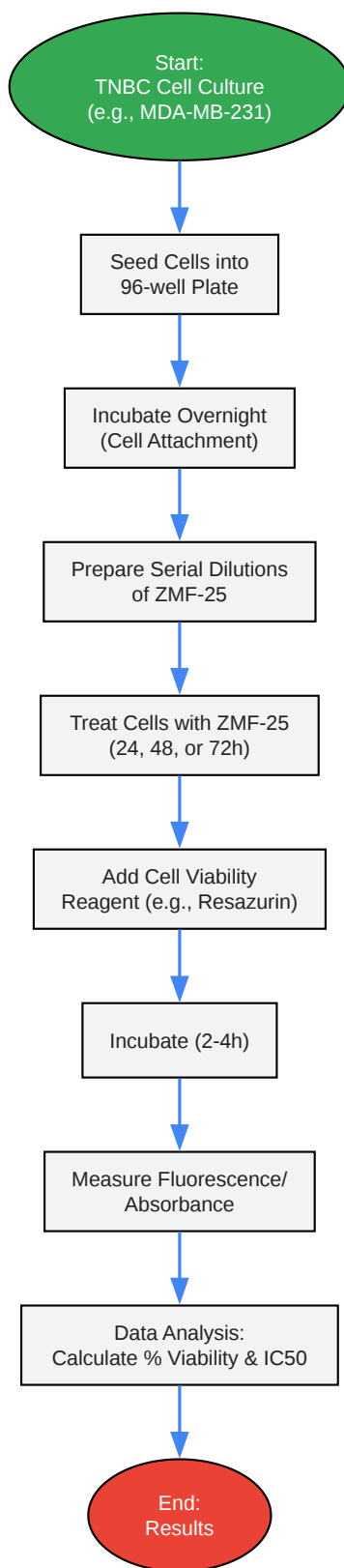
- After the incubation period, add 10 μ L of Resazurin solution to each well.
- Incubate the plate for 2-4 hours at 37°C.
- Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
- Data Analysis:
 - Subtract the background reading (media only) from all wells.
 - Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration of ZMF-25.
 - Plot the percentage of cell viability against the log of the ZMF-25 concentration to determine the IC₅₀ value.

Visualizations



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Caption: ZMF-25 inhibits PAK1 and HDAC6/10, and suppresses the AKT/mTOR pathway, leading to autophagy.



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Caption: Workflow for assessing the effect of ZMF-25 on TNBC cell viability.

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References

- 1. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Selective PAK1/HDAC6/HDAC10 Inhibitor ZMF-25 that Induces Mitochondrial Metabolic Breakdown and Autophagy-Related Cell Death in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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